molecular formula C20H13F2N5O2 B10797895 4-[5-[2-(3,4-Difluorophenyl)-2-hydroxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile

4-[5-[2-(3,4-Difluorophenyl)-2-hydroxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile

Cat. No.: B10797895
M. Wt: 393.3 g/mol
InChI Key: HHHWRCNBDNZMPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-376 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-376 are not detailed, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yields and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

OSM-S-376 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity .

Scientific Research Applications

OSM-S-376 has been studied extensively for its potential applications in scientific research, particularly in the field of malaria treatment. Some of the key applications include:

Mechanism of Action

The mechanism of action of OSM-S-376 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. This ultimately results in the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-376 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase enzyme. This sets it apart from other antimalarial compounds that may target different pathways or enzymes. Additionally, its open-source development approach allows for collaborative research and rapid optimization of its properties .

Properties

Molecular Formula

C20H13F2N5O2

Molecular Weight

393.3 g/mol

IUPAC Name

4-[5-[2-(3,4-difluorophenyl)-2-hydroxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile

InChI

InChI=1S/C20H13F2N5O2/c21-15-6-5-14(7-16(15)22)17(28)11-29-19-10-24-9-18-25-26-20(27(18)19)13-3-1-12(8-23)2-4-13/h1-7,9-10,17,28H,11H2

InChI Key

HHHWRCNBDNZMPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C3N2C(=CN=C3)OCC(C4=CC(=C(C=C4)F)F)O

Origin of Product

United States

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